N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide
Overview
Description
“N-(5-bromo-2-methylpyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 1301214-71-0 . It has a molecular weight of 229.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “N-(5-bromo-2-methylpyridin-3-yl)acetamide” is C8H9BrN2O . The InChI Code is 1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(5-bromo-2-methylpyridin-3-yl)acetamide” is a powder that is stored at room temperature . It has a melting point of 256-257 degrees .Scientific Research Applications
Photodynamic Therapy Applications : A study conducted by Pişkin, Canpolat, and Öztürk (2020) on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a compound similar to N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide, demonstrated significant potential in photodynamic therapy for cancer treatment. This is due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Insecticidal Activities : Research by Lim, Lee, and Park (2019) synthesized novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities, which demonstrated efficacy as insecticides. Their work indicated that the structural scaffold of these compounds could be valuable in discovering new crop-protecting agents (Lim, Lee, & Park, 2019).
Synthesis of Pyridine Derivatives : Peterson and Tolman (1977) investigated the synthesis of 5-arylamino-2-picolines, involving reactions with 5-bromo-2-methylpyridine. Their study contributed to the understanding of synthetic methods in heterocyclic chemistry (Peterson & Tolman, 1977).
Gas-Liquid Chromatography : Vandenheuvel and Gruber (1975) discussed the use of N-dimethylaminomethylene derivatives, including those related to N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide, for enhancing gas-liquid chromatographic studies. These derivatives showed excellent properties for chromatographic analysis (Vandenheuvel & Gruber, 1975).
Supramolecular Chemistry : A study by Suksangpanya et al. (2004) focused on the creation of hydrogen-bonded supramolecular architectures using copper(II) halides and N-(methylpyridin-2-yl)-amidino-O-alkylurea. This research contributes to the understanding of molecular interactions and the design of complex structures (Suksangpanya et al., 2004).
Development of Agrochemicals : Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, exhibiting significant insecticidal activities. This research aids in the development of new agrochemicals for pest control (Qi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-(dimethylsulfamoylamino)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2S/c1-6-8(4-7(9)5-10-6)11-15(13,14)12(2)3/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVYNIDUWFGNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)NS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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